7-脱氢脱氧胆固醇

描述

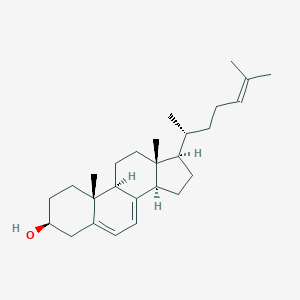

7-Dehydrocholesterol (7-DHC) is a precursor of vitamin D3 and plays a crucial role in its biosynthesis. It is known for its high oxidizability and is involved in several metabolic disorders when its levels are elevated. The compound is virtually insoluble in water, which poses challenges for its manipulation in aqueous environments .

Synthesis Analysis

A novel synthesis method for 7-DHC from cholesterol has been developed, offering a higher yield than the traditional Windaus synthesis. This method involves the conversion of cholesterol to a 7-bromocholesteryl ester, followed by the elimination of hydrogen bromide to produce 7-DHC. The synthesis process includes careful hydrolysis and the use of phosphorus tribromide to handle epimeric forms of the compound .

Molecular Structure Analysis

The molecular structure of 7-DHC allows it to form inclusion complexes with cyclodextrins, which are molecules with a hydrophilic exterior and a hydrophobic cavity. This property is utilized to improve the solubility of 7-DHC in water by forming a complex with hydroxypropyl-β-cyclodextrin (HPβCD). The inclusion complex significantly enhances the solubility of 7-DHC compared to its physical mixture .

Chemical Reactions Analysis

7-DHC undergoes free radical chain oxidation, which has been studied in detail. Initiated by a radical initiator, the oxidation of 7-DHC leads to the formation of fifteen oxysterols. The proposed mechanism involves hydrogen atom abstraction at specific carbon atoms, leading to a series of transformations typical of peroxidation reactions. These reactions include oxygen addition, peroxyl radical cyclization, and carbon radical attack on the peroxide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-DHC and its oxysterols have been characterized using various analytical techniques. The inclusion complex of 7-DHC with HPβCD was analyzed using high-performance liquid chromatography (HPLC), UV-vis spectrophotometry, Fourier transform infrared spectroscopy (FT-IR), and differential scanning calorimetry (DSC). These studies confirmed the formation of the inclusion complex and provided insights into the improved solubility and stability of 7-DHC when complexed with cyclodextrins . Additionally, the oxysterol mixture derived from the peroxidation of 7-DHC exhibited cytotoxicity to neuroblastoma cells, indicating the biological significance of these compounds .

科学研究应用

胆固醇合成中的作用

7-脱氢脱氧胆固醇是胆固醇合成途径中的中间体 . 它由酵母甾醇和脱氢乳酸甾醇通过酶DHCR7合成,DHCR7去除Δ7位置的双键 . 然后它被酶DHCR24转化为胆固醇,DHCR24催化甾醇环侧链上Δ24双键的还原 .

疾病相关的检测

已经开发出一种方法,用于定量分析胆固醇合成后期阶段的10种甾醇,包括7-脱氢脱氧胆固醇 . 该方法可用于研究或临床应用,用于检测积累的胆固醇中间体的疾病相关性 .

代谢工程

7-脱氢脱氧胆固醇已被用于酿酒酵母的代谢工程,用于过量生产7-脱氢胆固醇 . 这种从简单碳源微生物生产7-脱氢胆固醇已被认为是对传统来源的有效补充 .

维生素D3合成

7-脱氢脱氧胆固醇是维生素D3合成的前体 . 它存在于哺乳动物皮肤中,当皮肤暴露在阳光下时可以转化为维生素D3 .

COVID-19治疗

作用机制

Target of Action

7-Dehydrodesmosterol, also known as 24-Dehydroprovitamin D3, is an intermediate in the biosynthesis of cholesterol . It primarily targets the enzyme DHCR24, which catalyzes the conversion of 7-Dehydrodesmosterol to desmosterol .

Mode of Action

The compound interacts with its target, the enzyme DHCR24, and undergoes a reduction reaction. This reaction removes the double bond at the Δ7 position, converting 7-Dehydrodesmosterol into desmosterol .

Biochemical Pathways

7-Dehydrodesmosterol is part of the cholesterol biosynthesis pathway, specifically the post-lanosterol part of this pathway . It is synthesized from 24-dehydrolathosterol by the enzyme DHCR24 . The conversion of 7-Dehydrodesmosterol to cholesterol involves several steps and intermediates, with each step being catalyzed by a specific enzyme .

Result of Action

The conversion of 7-Dehydrodesmosterol to desmosterol by DHCR24 is a crucial step in the biosynthesis of cholesterol . Cholesterol is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids .

未来方向

Modulating cholesterol levels changes vulnerability of cells to ferroptosis . Cholesterol alters metabolic flux of the mevalonate pathway by promoting Squalene Epoxidase (SQLE) degradation, a rate limiting step in cholesterol biosynthesis, thereby increasing both CoQ10 and squalene levels . This suggests that pharmacological manipulation of 7-DHC levels is a promising therapeutic strategy for cancer and IRI .

属性

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSSPKPUXDSHNC-DDPQNLDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028219 | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1715-86-2 | |

| Record name | 7-Dehydrodesmosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

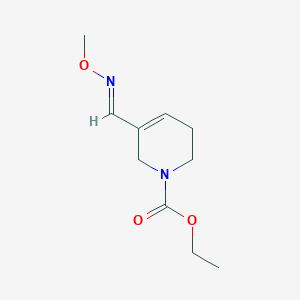

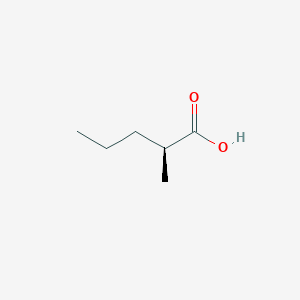

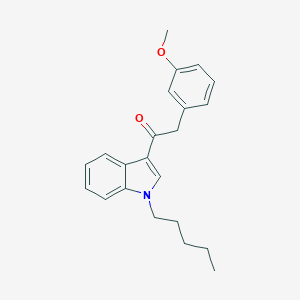

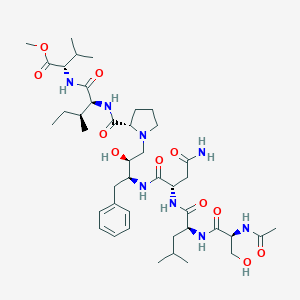

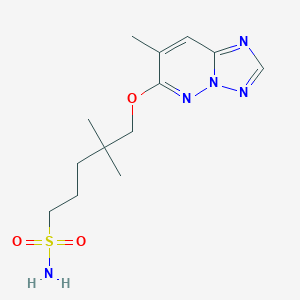

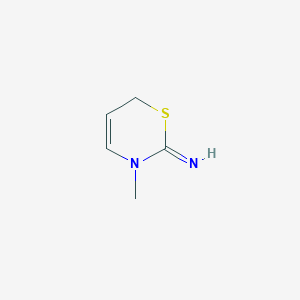

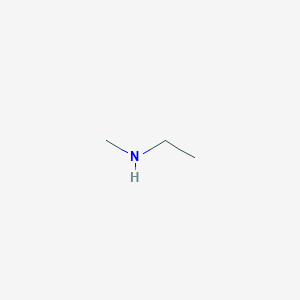

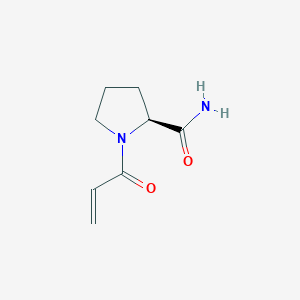

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)